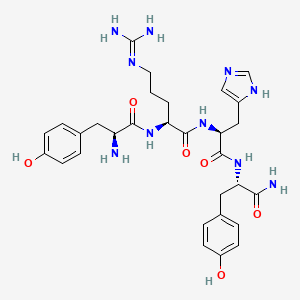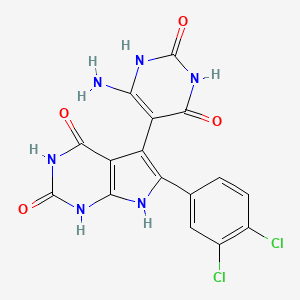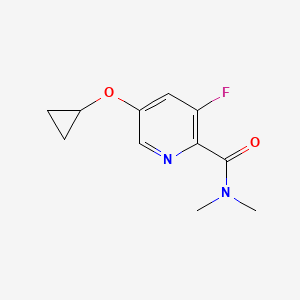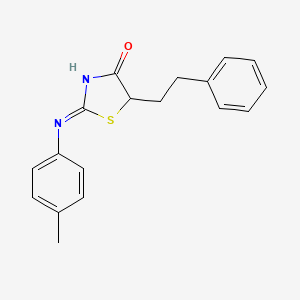
L-Alanyl-O-(4-ethylbenzoyl)-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-O-(4-ethylbenzoyl)-L-serine: is a synthetic dipeptide compound composed of L-alanine and L-serine, with an ethylbenzoyl group attached to the serine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-(4-ethylbenzoyl)-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-alanine and L-serine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected L-alanine is coupled with the protected L-serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of Ethylbenzoyl Group: The ethylbenzoyl group is introduced to the serine residue through an esterification reaction using ethylbenzoyl chloride in the presence of a base such as triethylamine.
Deprotection: The protecting groups are removed under mild conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-O-(4-ethylbenzoyl)-L-serine can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The ethyl group on the benzoyl moiety can be oxidized to form a carboxylic acid.
Substitution: The ethylbenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: L-Alanine, L-serine, and 4-ethylbenzoic acid.
Oxidation: L-Alanyl-O-(4-carboxybenzoyl)-L-serine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-Alanyl-O-(4-ethylbenzoyl)-L-serine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a model compound to study peptide-based drug design and development.
Biochemical Research: It serves as a substrate for enzymatic studies, particularly those involving proteases and esterases.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical and biotechnological applications.
Mécanisme D'action
The mechanism of action of L-Alanyl-O-(4-ethylbenzoyl)-L-serine depends on its specific application. In enzymatic studies, it may act as a substrate for enzymes, undergoing hydrolysis or other reactions. The molecular targets and pathways involved would vary based on the enzyme or biological system being studied.
Comparaison Avec Des Composés Similaires
L-Alanyl-O-(4-ethylbenzoyl)-L-serine can be compared with other similar dipeptide compounds, such as:
L-Alanyl-L-serine: Lacks the ethylbenzoyl group, making it less hydrophobic and potentially less bioactive.
L-Alanyl-O-(4-methylbenzoyl)-L-serine: Contains a methylbenzoyl group instead of an ethylbenzoyl group, which may affect its reactivity and interactions with enzymes.
The uniqueness of this compound lies in the presence of the ethylbenzoyl group, which can influence its chemical properties and biological activity.
Propriétés
Numéro CAS |
921934-43-2 |
|---|---|
Formule moléculaire |
C15H20N2O5 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-ethylbenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C15H20N2O5/c1-3-10-4-6-11(7-5-10)15(21)22-8-12(14(19)20)17-13(18)9(2)16/h4-7,9,12H,3,8,16H2,1-2H3,(H,17,18)(H,19,20)/t9-,12-/m0/s1 |
Clé InChI |
TVXZIVBFYQOHCT-CABZTGNLSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)C(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
![1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15174356.png)




![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)


![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)

